2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
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Description
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H13F3N2OS and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
Compounds similar to 1,3,4-oxadiazole derivatives have been computationally and pharmacologically evaluated for their potential in various applications, such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit moderate to potent effects in these areas, indicating their versatility and potential in therapeutic and biological research applications (Faheem, 2018).
Anticancer Evaluation
Oxadiazole derivatives have been synthesized and characterized for their anticancer properties. These compounds showed activity against various cancer cell lines, highlighting their potential as anticancer agents. This indicates the significance of oxadiazole derivatives in the development of new therapeutic agents for cancer treatment (Salahuddin et al., 2014).
Optoelectronic Applications
Thiophene-substituted 1,3,4-oxadiazole derivatives have been investigated for their photophysical properties, suggesting their utility in photonic, sensor, and optoelectronic devices. These compounds' properties make them suitable for applications in electronic devices, highlighting the material science aspect of 1,3,4-oxadiazole research (Naik et al., 2019).
Antioxidant Activity
1,3,4-Oxadiazole derivatives have also been screened for their antioxidant activity, showing that these compounds possess significant radical scavenging abilities. This emphasizes their potential in research focused on oxidative stress and related diseases (Mallesha et al., 2014).
properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)16-8-4-3-7-15(16)19-25-26-20(27-19)17-11-13-10-9-12-5-1-2-6-14(12)18(13)28-17/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZILQHBLLIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)C5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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